(S)-(+)-1-(1-Naphthyl)ethyl isocyanate

Description

Evolution and Significance of Chiral Reagents in Modern Chemical Synthesis and Analysis

The development of modern chemistry has been intrinsically linked to the growing understanding of stereochemistry, the three-dimensional arrangement of atoms within molecules. A pivotal concept in this field is chirality, a property of asymmetry where a molecule and its mirror image are non-superimposable, much like a pair of hands. evitachem.com These mirror-image molecules are known as enantiomers. arborpharmchem.com The significance of chirality became starkly evident in the pharmaceutical industry, where different enantiomers of a drug can exhibit vastly different biological activities; one may be therapeutic while the other could be inactive or even harmful. arborpharmchem.com This realization spurred the evolution of chiral reagents, which are essential tools for synthesizing and analyzing chiral molecules. arborpharmchem.com

Initially, the separation of enantiomers, a process known as chiral resolution, relied on classical methods like crystallization. evitachem.com However, the demand for enantiomerically pure compounds, particularly in pharmaceuticals, drove the development of more sophisticated approaches. Chiral synthesis, or asymmetric synthesis, aims to create a specific enantiomer or diastereomer preferentially. evitachem.com This can be achieved through several methods, including the use of chiral catalysts, chiral auxiliaries, and chiral pool synthesis, which utilizes readily available, naturally occurring chiral molecules. evitachem.comarborpharmchem.com Chiral reagents play a crucial role by transferring their own chirality to a substrate molecule during a reaction, thereby controlling the stereochemical outcome. arborpharmchem.com Beyond synthesis, these reagents are also vital in analytical chemistry. As chiral derivatizing agents (CDAs), they react with a mixture of enantiomers to form diastereomers, which, unlike enantiomers, have different physical properties and can be distinguished and quantified using techniques like NMR spectroscopy or chromatography. arborpharmchem.comwikipedia.org

Strategic Importance of Isocyanates in Chiral Derivatization and Auxiliary Applications

Among the diverse classes of chiral reagents, isocyanates have emerged as strategically important tools, particularly for chiral derivatization. The isocyanate functional group (–N=C=O) is highly electrophilic, making it readily reactive with nucleophiles such as alcohols and amines to form stable carbamate (B1207046) and urea (B33335) derivatives, respectively. This reactivity is the cornerstone of their utility in stereochemical analysis. When a single enantiomer of a chiral isocyanate is reacted with a racemic mixture of a chiral alcohol or amine, it produces a mixture of diastereomers. wikipedia.org These diastereomeric products possess distinct physical and spectroscopic properties, which allows for their separation and quantification using standard chromatographic and spectroscopic methods like HPLC and NMR. wikipedia.org

The use of chiral isocyanates as derivatizing agents offers a reliable method for determining the enantiomeric purity of a sample. wikipedia.org For instance, the formation of diastereomeric carbamates from the reaction of a chiral isocyanate with a chiral alcohol can be analyzed by ¹H NMR, where differences in the chemical shifts of specific protons can allow for the quantification of each diastereomer. researchgate.net Furthermore, isocyanates can be immobilized on solid supports, creating solid-phase derivatization reagents that simplify the purification process. nih.gov Beyond their role as derivatizing agents for analysis, chiral isocyanates also serve as chiral auxiliaries. In this capacity, they are temporarily incorporated into a substrate to direct the stereochemistry of subsequent reactions before being removed, enabling the synthesis of enantiomerically pure compounds. arborpharmchem.comsigmaaldrich.com

Overview of (S)-(+)-1-(1-Naphthyl)ethyl Isocyanate as a Key Stereochemical Probe and Synthetic Building Block

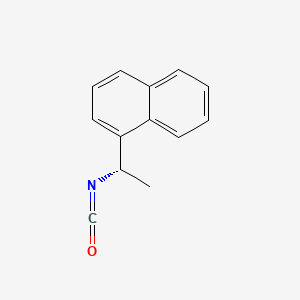

This compound is a prominent chiral derivatizing agent and synthetic intermediate widely utilized in stereoselective synthesis and analysis. Its structure features an isocyanate group attached to an ethyl chain at a stereogenic center, which is also bonded to a bulky naphthyl group. This specific (S)-configuration and the presence of the rigid, aromatic naphthyl group are critical to its function, inducing significant steric effects that influence stereochemical outcomes in reactions.

As a chiral derivatizing agent, this compound is highly effective for the resolution of enantiomers. It reacts with racemic alcohols and amines to form diastereomeric ureas and carbamates, which can then be separated by techniques like HPLC, often on non-chiral stationary phases. This makes it an invaluable tool for determining the enantiomeric excess (ee) of chiral substances.

Beyond its analytical applications, this compound is a versatile synthetic building block. chemimpex.com It is used as an intermediate in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals, where the introduction of the naphthyl moiety can enhance biological activity and selectivity. chemimpex.com In materials science, it is employed in the creation of specialty polymers and coatings due to its ability to form stable urethane (B1682113) linkages. chemimpex.com Researchers also utilize this compound in the synthesis of chiral ligands and catalysts for asymmetric synthesis. chemimpex.com

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₁NO | nih.gov |

| Molecular Weight | 197.23 g/mol | nih.gov |

| Appearance | Colorless to light yellow clear liquid | chemimpex.com |

| CAS Number | 73671-79-1 | chemimpex.comnih.gov |

| Density | ~1.13 g/mL | chemimpex.com |

| Refractive Index | ~1.6010 - 1.6070 @ 20°C | |

| Optical Rotation | +44° ± 2° | |

| Boiling Point | 106°C @ 0.16 torr |

Computed Properties of this compound

| Property | Value | Reference(s) |

| XLogP3 | 4.5 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Exact Mass | 197.084063974 Da | nih.gov |

| Topological Polar Surface Area | 29.4 Ų | nih.gov |

| Complexity | 257 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1-[(1S)-1-isocyanatoethyl]naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c1-10(14-9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-8,10H,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONOHGQPZFXJOJ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC2=CC=CC=C21)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427511 | |

| Record name | (S)-(+)-1-(1-Naphthyl)ethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73671-79-1 | |

| Record name | (S)-(+)-1-(1-Naphthyl)ethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(1S)-1-isocyanatoethyl]naphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Chiral Recognition by S + 1 1 Naphthyl Ethyl Isocyanate

Elucidation of Reaction Pathways and Stereochemical Control in Derivatization Processes

The fundamental reaction pathway involves the nucleophilic attack of an alcohol or amine on the electrophilic isocyanate group of (S)-(+)-1-(1-Naphthyl)ethyl isocyanate. nih.gov This addition reaction leads to the formation of a carbamate (B1207046) or a urea (B33335), respectively. The stereochemical outcome of this process is the formation of two diastereomers when a racemic analyte is used. For instance, the reaction of this compound with a racemic secondary alcohol, (R/S)-alkanol, yields two diastereomeric carbamates: (S,R)- and (S,S)-1-(1-Naphthyl)ethyl carbamate.

The stereochemical control in this derivatization is primarily dictated by the differing reaction rates of the two enantiomers of the analyte with the chiral isocyanate. This phenomenon, known as kinetic resolution, arises from the different energy barriers of the transition states leading to the two diastereomers. The transition state that is lower in energy will be formed faster, resulting in a higher yield of the corresponding diastereomer at the initial stages of the reaction.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structures of the resulting diastereomers. The distinct chemical environments of the protons and carbons in the two diastereomers often lead to separate and distinguishable signals in the NMR spectrum, a phenomenon known as anisochrony. fordham.edu For example, in the ¹H NMR spectra of diastereomeric carbamates, the protons in the vicinity of the newly formed stereocenter and the chiral center of the derivatizing agent will experience different magnetic shielding effects, resulting in different chemical shifts. This allows for the identification and quantification of each diastereomer.

Host-Guest Interactions and Diastereomeric Complex Formation Mechanisms

The process of chiral recognition can be viewed as a form of host-guest chemistry, where the chiral derivatizing agent, this compound, acts as the "host" and the enantiomers of the analyte are the "guests." The formation of the diastereomeric products proceeds through transient diastereomeric complexes. The stability of these complexes is a key factor in determining the degree of chiral discrimination.

The mechanism of diastereomeric complex formation involves a series of non-covalent interactions between the host and guest molecules prior to the covalent bond formation. These interactions, which include hydrogen bonding and π-π stacking, dictate the orientation of the analyte with respect to the isocyanate. The difference in the stability of the diastereomeric transition states is a direct consequence of the steric and electronic complementarity between the chiral derivatizing agent and each enantiomer of the analyte.

Computational modeling has been employed to investigate the structures and energies of these diastereomeric complexes. By calculating the potential energy surfaces of the interacting molecules, researchers can predict the most stable conformations and the likely transition state geometries. These theoretical studies provide valuable insights into the specific interactions that govern the enantioselectivity of the derivatization reaction.

Influence of Solvent, Temperature, and Additives on Chiral Discrimination Efficiency

The efficiency of chiral discrimination in the derivatization with this compound is significantly influenced by the reaction conditions, including the choice of solvent, the reaction temperature, and the presence of any additives.

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can have a profound impact on the reaction rate and enantioselectivity. Solvents can stabilize or destabilize the ground states and transition states of the reacting species to different extents. For instance, aprotic solvents are generally preferred for reactions involving isocyanates to prevent the competing reaction with water. The choice of solvent can also influence the conformation of the reactants and the nature of the non-covalent interactions between them, thereby affecting the energy difference between the diastereomeric transition states.

Temperature Effects: Temperature plays a critical role in both the kinetics and thermodynamics of the derivatization reaction. According to the transition state theory, the rate of a reaction is exponentially dependent on the activation energy and temperature. In a kinetic resolution process, the difference in the activation energies for the reactions of the two enantiomers determines the selectivity. Lowering the reaction temperature generally leads to an increase in enantioselectivity, as the reaction becomes more sensitive to the small differences in activation energies between the two diastereomeric pathways.

The following table illustrates the conceptual effect of temperature on the selectivity factor (s), which is the ratio of the rate constants for the faster-reacting enantiomer (k_fast) to the slower-reacting enantiomer (k_slow).

| Temperature | ΔΔG‡ (Difference in Gibbs Free Energy of Activation) | Selectivity Factor (s = k_fast / k_slow) |

| High | Lower | Closer to 1 (less selective) |

| Low | Higher | Greater than 1 (more selective) |

Additives: The addition of certain compounds, such as catalysts or co-solvents, can also modulate the chiral discrimination efficiency. For example, the use of a chiral catalyst in conjunction with the chiral derivatizing agent can lead to a phenomenon known as "matched" and "mismatched" pairs, where the catalyst can either enhance or diminish the inherent enantioselectivity of the derivatizing agent.

Kinetic and Thermodynamic Aspects of Stereoselective Urethane (B1682113) Formation

The formation of diastereomeric urethanes from the reaction of this compound with a racemic alcohol is a process that can be analyzed from both a kinetic and a thermodynamic perspective.

Kinetic Control: Under kinetic control, the ratio of the diastereomeric products is determined by the relative rates of their formation. As mentioned earlier, this forms the basis of kinetic resolution. The selectivity of a kinetic resolution is quantified by the selectivity factor (s), where s = k_fast / k_slow. A higher 's' value indicates a more efficient kinetic resolution. The experimental activation energies for the reactions of aryl isocyanates with alcohols are generally in the range of 17–54 kJ/mol. mdpi.com

The following table presents hypothetical kinetic data for the reaction of this compound with a racemic alcohol, illustrating the concept of kinetic resolution.

| Enantiomer of Alcohol | Rate Constant (k) at 298 K (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| (R)-Alcohol | 0.05 | 45 |

| (S)-Alcohol | 0.01 | 50 |

In this hypothetical scenario, the (R)-alcohol reacts five times faster than the (S)-alcohol, leading to an enrichment of the (S)-alcohol in the unreacted starting material.

Thermodynamic Control: If the reaction is allowed to proceed to equilibrium, the product ratio will be determined by the relative thermodynamic stabilities of the two diastereomers. This is known as thermodynamic control. The difference in the standard Gibbs free energy of formation (ΔG°) between the two diastereomers will dictate their equilibrium concentrations. While kinetic resolution relies on differing reaction rates, thermodynamic resolution relies on achieving equilibrium and separating the diastereomers.

Hydrogen Bonding and π-π Stacking Interactions in Chiral Recognition

The chiral recognition process is fundamentally driven by a combination of non-covalent interactions, with hydrogen bonding and π-π stacking playing pivotal roles in the formation and stabilization of the diastereomeric transition states.

Hydrogen Bonding: In the reaction of this compound with an alcohol or an amine, a crucial hydrogen bond is formed between the hydrogen atom of the nucleophile's hydroxyl or amino group and the nitrogen or oxygen atom of the isocyanate group in the transition state. The strength and geometry of this hydrogen bond can differ for the two enantiomers of the analyte due to steric hindrance and electronic effects imposed by the chiral environment of the derivatizing agent. In the resulting urea or carbamate, intramolecular hydrogen bonding can also occur between the N-H proton and the carbonyl oxygen, which can influence the conformational preferences of the diastereomers. nih.govnih.gov

Advanced Analytical Applications of S + 1 1 Naphthyl Ethyl Isocyanate for Enantiomeric Analysis

Chromatographic Techniques for Chiral Separation of Derivatized Compounds

The fundamental principle behind using (S)-(+)-1-(1-Naphthyl)ethyl isocyanate in chromatography is the conversion of an enantiomeric mixture into a pair of diastereomers. Enantiomers, being mirror images, possess identical physical and chemical properties in an achiral environment, making their separation on standard chromatography columns impossible. phenomenex.com By reacting the enantiomers (typically chiral amines, alcohols, or thiols) with the single-enantiomer derivatizing agent this compound, diastereomeric urea (B33335), carbamate (B1207046), or thiocarbamate derivatives are formed. These diastereomers have different physical properties, allowing for their separation using conventional, achiral chromatographic methods. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of diastereomeric derivatives formed with this compound. The development of a robust HPLC method involves the strategic selection of a stationary phase, mobile phase, and detection parameters to achieve optimal separation of the diastereomers.

Method Development: The separation of these diastereomers is often accomplished on common achiral stationary phases, such as C18 columns, using either normal-phase or reversed-phase chromatography. nih.gov For instance, the secondary amino group of the fluoroquinolone antibiotic lomefloxacin (B1199960) was derivatized with this compound, and the resulting diastereomers were successfully separated by normal phase chromatography. nih.gov In another application, a reversed-phase HPLC method was developed for the enantiomeric purity determination of WCK 1152, a novel fluoroquinolone. The method involved pre-derivatization of the primary amine group of the enantiomers with an unspecified agent to form diastereomers, which were then separated on an end-capped C18 column. nih.gov While the specific agent for WCK 1152 was different, the principle is directly applicable. The mobile phase composition, flow rate, and column temperature are critical parameters that are optimized to maximize the resolution between the diastereomeric peaks. nih.govscirp.org

Method Validation: Validation of these HPLC methods is crucial to ensure they are accurate, precise, and reliable for their intended purpose, such as quantifying an undesired enantiomer in a bulk drug substance. scirp.orgregistech.com Validation follows regulatory guidelines and assesses parameters including specificity, linearity, range, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ). registech.comnih.gov A study on the enantiomeric purity of WCK 1152 after derivatization provides an excellent example of validation parameters. nih.gov The method demonstrated high precision, with a relative standard deviation (RSD) of 1.13%, and excellent linearity over the specified concentration ranges. nih.gov

Table 1: Example of HPLC Method Validation Parameters for Enantiomeric Purity Analysis

| Validation Parameter | Finding/Result | Reference |

|---|---|---|

| Specificity | No interference from endogenous compounds at the retention times of the analytes. | nih.gov |

| Linearity (Concentration Range) | Excellent linearity with r² ≥ 0.997. | nih.govnih.gov |

| Limit of Detection (LOD) | As low as 0.0006 mg/ml. | nih.gov |

| Limit of Quantitation (LOQ) | As low as 0.0018 mg/ml. | nih.gov |

| Precision (%RSD) | Typically <5% for the major component and <20% for the minor component near the LOQ. For one specific method, precision was 1.13%. | nih.govregistech.com |

| Accuracy (Recovery %) | Generally inferred from specificity, linearity, and precision. Recovery values often range from 92.3% to 98.6%. | registech.comnih.gov |

| Resolution (Rs) | Resolution between diastereomeric peaks was greater than 4. | nih.gov |

Gas Chromatography (GC) for Volatile Diastereomers

Gas Chromatography (GC) is a powerful separation technique well-suited for analyzing volatile compounds. For enantiomeric analysis using this compound, the resulting diastereomeric derivatives must be thermally stable and sufficiently volatile to be analyzed by GC. The derivatization not only enables chiral recognition on an achiral column but can also improve the chromatographic properties and detectability of the original analyte.

The application of GC for separating diastereomers is a well-established approach. lcms.cz The optical purity of (R)-(−)-1-(1-Naphthyl)ethyl isocyanate itself is often determined by GC, indicating the suitability of this class of compounds for GC analysis. sigmaaldrich.comsigmaaldrich.com The separation relies on the differences in volatility and interaction with the GC stationary phase between the two diastereomers. The choice of the GC column, typically a capillary column with a specific stationary phase (e.g., polysiloxane-based), and the temperature program are critical for achieving baseline separation.

Supercritical Fluid Chromatography (SFC) in Chiral Resolution Studies

Supercritical Fluid Chromatography (SFC) has emerged as a competitive and often superior alternative to HPLC for chiral separations. chromatographyonline.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier like methanol. chromatographyonline.comnih.gov SFC offers advantages such as faster separations and reduced use of toxic organic solvents compared to normal-phase LC. chromatographyonline.com

The principles of separating diastereomers in SFC are analogous to those in HPLC. The diastereomeric ureas or carbamates formed by reaction with this compound can be resolved on standard achiral columns. chromatographyonline.com The unique properties of the supercritical fluid mobile phase can lead to different selectivity and resolution compared to liquid chromatography. chromatographyonline.com SFC methods have been successfully developed for a wide range of applications, including the analysis of pharmaceutical compounds and lipid mediators. chromatographyonline.comnih.gov The development of an SFC method involves screening various columns and mobile phase compositions, including different organic modifiers and additives, to find the optimal conditions for enantioselectivity. chromatographyonline.comnih.gov

Development of Chiral Stationary Phases Utilizing this compound Motifs

An alternative to chiral derivatization is the use of a Chiral Stationary Phase (CSP). CSPs create a chiral environment within the column, allowing for the direct separation of enantiomers. phenomenex.com The enantiorecognition mechanism involves the formation of transient, short-lived diastereomeric complexes between the enantiomers and the chiral selector of the CSP. phenomenex.com

The structural motif of 1-(1-naphthyl)ethylamine, the precursor to the isocyanate, is a key component in a class of CSPs known as "Pirkle-type" phases. phenomenex.com These CSPs are based on chiral molecules, often amino acid derivatives, that are covalently bonded to a support like silica (B1680970) gel. nih.gov A CSP incorporating the (S)-1-(1-naphthyl)ethylamino moiety would provide chiral recognition through a combination of interactions, such as π-π stacking with the naphthyl group, hydrogen bonding, and dipole-dipole interactions. The stability of the transient diastereomeric complexes formed between the CSP and the individual enantiomers of the analyte differs, leading to different retention times and thus, separation. phenomenex.comnih.gov While derivatization with this compound is an indirect method, the isocyanate's core structure exemplifies the type of chiral selector that is immobilized to create effective CSPs for direct enantiomeric separations.

Spectroscopic Methodologies for Enantiomeric Purity Determination

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), provide a powerful alternative to chromatography for determining enantiomeric purity after derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Diastereomers for Enantiomeric Excess Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation and can be effectively used to determine the enantiomeric excess (% ee) of a chiral compound. researchgate.net Since enantiomers are indistinguishable in a standard NMR spectrum, they must first be converted into diastereomers. kit.edufordham.edu Reacting a chiral analyte with a chiral derivatizing agent of high enantiomeric purity, such as this compound, produces diastereomers.

These resulting diastereomers are constitutionally identical but have different three-dimensional arrangements. Consequently, they are no longer chemically equivalent in the NMR experiment. masterorganicchemistry.com Protons in one diastereomer will experience a slightly different magnetic environment compared to the corresponding protons in the other diastereomer. masterorganicchemistry.comyoutube.com This difference in the chemical environment lifts the magnetic equivalence, resulting in separate, distinct signals (different chemical shifts) in the ¹H or ¹³C NMR spectrum for the two diastereomers. fordham.edu

The quantification of enantiomeric excess is achieved by integrating the areas of these well-resolved, non-overlapping signals. researchgate.netcore.ac.uk The ratio of the integrals of the signals corresponding to each diastereomer directly reflects the diastereomeric ratio, which in turn is equivalent to the enantiomeric ratio of the original analyte. This allows for a precise calculation of the enantiomeric excess. researchgate.net Advanced NMR techniques, such as band-selective pure shift NMR, can further enhance spectral resolution, allowing for accurate determination even in crowded spectra or when chemical shift differences are very small. nih.govresearchgate.net

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Studies of Derivatized Products

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic techniques that provide detailed stereochemical information about chiral molecules. When enantiomers are derivatized with an enantiopure reagent like S-NEI, the resulting diastereomers exhibit unique VCD and ECD spectra, which can be used for their differentiation and absolute configuration assignment.

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing information about the stereochemistry arising from its vibrational transitions. researchgate.net ECD, on the other hand, measures the differential absorption of left and right circularly polarized ultraviolet-visible light, which is related to the electronic transitions within the molecule. nih.govresearchgate.net The combination of these two techniques offers a complementary approach to structural elucidation. nih.gov

The derivatization with S-NEI introduces a naphthyl chromophore, which is particularly useful for ECD analysis. The resulting diastereomers often exhibit distinct Cotton effects in their ECD spectra, with the sign and magnitude of the signals being dependent on the absolute configuration of the original analyte. nih.gov For instance, a study on the enantiomers of a particular compound might show that the derivative of the (R)-enantiomer displays a positive Cotton effect, while the (S)-enantiomer derivative shows a negative one. nih.gov

VCD spectroscopy provides complementary information by probing the stereochemistry of the entire molecule, including the newly formed chiral centers and the conformation of the derivatized product. researchgate.net The analysis of the VCD spectra of S-NEI derivatives, often supported by quantum chemical calculations, allows for the unambiguous determination of the absolute configuration of the parent molecule. rsc.org

Table 1: Comparison of VCD and ECD for Analysis of S-NEI Derivatives

| Feature | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |

| Principle | Differential absorption of circularly polarized infrared light. researchgate.net | Differential absorption of circularly polarized UV-Vis light. nih.gov |

| Structural Information | Provides information on the stereochemistry of the entire molecule's vibrational modes. researchgate.net | Provides information on the stereochemistry around the chromophore. nih.gov |

| Application to S-NEI Derivatives | Determines the absolute configuration and conformation of the entire diastereomeric product. | The naphthyl group of S-NEI acts as a strong chromophore, leading to distinct Cotton effects for each diastereomer. nih.gov |

| Synergy | Complements ECD by providing a more complete structural picture. nih.gov | Often used in conjunction with VCD for more reliable stereochemical assignments. nih.gov |

Mass Spectrometry (MS) Techniques Coupled with Chiral Derivatization

Mass spectrometry (MS) has become an indispensable tool in analytical chemistry due to its high sensitivity and selectivity. researchgate.net When coupled with chiral derivatization using S-NEI, MS techniques can effectively differentiate and quantify enantiomers. The derivatization converts the enantiomers into diastereomers, which can then be separated by a chromatographic technique, such as liquid chromatography (LC), prior to MS detection. researchgate.net

The use of S-NEI in LC-MS analysis offers several advantages. The introduction of the naphthyl group can enhance the ionization efficiency of the analyte, leading to improved sensitivity. Furthermore, the diastereomeric derivatives often exhibit different fragmentation patterns in tandem mass spectrometry (MS/MS), which can be exploited for their selective detection and quantification.

Researchers have developed various LC-MS/MS methods for the analysis of chiral compounds, including amino acids and pharmaceuticals, after derivatization with chiral reagents. nih.govresearchgate.net These methods typically involve the optimization of chromatographic conditions to achieve baseline separation of the diastereomers and the selection of specific precursor-to-product ion transitions for each diastereomer in multiple reaction monitoring (MRM) mode. This approach provides high specificity and minimizes interferences from the sample matrix.

Table 2: Key Parameters in LC-MS/MS Analysis of S-NEI Derivatives

| Parameter | Description | Importance for Enantiomeric Analysis |

| Chromatographic Separation | Separation of the diastereomeric derivatives on a suitable LC column (often a reversed-phase column). researchgate.net | Essential for individual quantification of each enantiomer. |

| Ionization Source | Typically Electrospray Ionization (ESI) for polar derivatives. | Efficiently generates ions for MS analysis. |

| Mass Analyzer | Commonly a triple quadrupole (QqQ) or ion trap. | Allows for MS/MS experiments for enhanced selectivity. |

| Detection Mode | Multiple Reaction Monitoring (MRM) is frequently used. | Provides high specificity and sensitivity by monitoring characteristic fragment ions for each diastereomer. |

Capillary Electrophoresis (CE) for Enantioseparations of this compound Derivatives

Capillary electrophoresis (CE) is a high-resolution separation technique that has proven to be highly effective for the enantioseparation of a wide range of chiral compounds. nih.gov In the context of S-NEI, derivatization of enantiomers is performed prior to CE analysis. The resulting diastereomers can then be separated based on their different electrophoretic mobilities in the presence of a chiral selector added to the background electrolyte or in a coated capillary. nih.govnih.gov

The separation principle in CE relies on the differential interaction of the diastereomeric derivatives with the chiral selector. nih.gov Various chiral selectors, such as cyclodextrins and their derivatives, are commonly employed in CE. nih.govnih.gov The choice of the chiral selector and the optimization of the CE conditions, including buffer pH, concentration of the chiral selector, and applied voltage, are critical for achieving successful enantioseparation. nih.gov

One of the key advantages of CE is its high separation efficiency, often resulting in sharp peaks and excellent resolution. Additionally, CE requires only minute amounts of sample and reagents, making it a cost-effective and environmentally friendly technique. The derivatization with S-NEI enhances the detectability of the analytes, particularly when using a UV or fluorescence detector, due to the presence of the naphthyl group.

Table 3: Factors Affecting Capillary Electrophoresis Separation of S-NEI Derivatives

| Factor | Effect on Separation |

| Chiral Selector | The type and concentration of the chiral selector (e.g., cyclodextrins) in the background electrolyte are crucial for enantiomeric recognition and separation. nih.govnih.gov |

| Buffer pH | Affects the charge of the analytes and the chiral selector, thereby influencing their electrophoretic mobility and interaction. nih.gov |

| Applied Voltage | Higher voltages generally lead to shorter analysis times but can generate Joule heating, which may affect resolution. lcms.cz |

| Capillary Temperature | Influences the viscosity of the buffer and the kinetics of the selector-selectand interaction. lcms.cz |

| Derivatization | The formation of diastereomers with S-NEI is a prerequisite for their separation by CE. |

Explorations of S + 1 1 Naphthyl Ethyl Isocyanate in Asymmetric Synthesis and Chiral Materials Science

Utilization as a Chiral Auxiliary in Stereoselective Organic Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net The inherent chirality of the auxiliary creates a diastereomeric intermediate, allowing for facial discrimination and the preferential formation of one diastereomer over the other. (S)-(+)-1-(1-Naphthyl)ethyl isocyanate, with its well-defined (S)-configuration, serves this purpose effectively.

The isocyanate group readily reacts with nucleophiles such as alcohols and amines to form carbamates and ureas, respectively. nih.gov This covalent attachment of the (S)-(+)-1-(1-Naphthyl)ethyl moiety to a substrate molecule introduces a powerful chiral influence. The bulky and rigid 1-naphthyl group effectively shields one face of the reactive center in the resulting diastereomeric adduct, directing the approach of incoming reagents to the less sterically hindered face.

While direct, high-yielding examples of its use as a detachable auxiliary in complex multi-step syntheses are not extensively documented in readily available literature, its principle is demonstrated in the diastereoselective reactions of the closely related chiral auxiliary, N-1-(1'-naphthyl)ethyl-O-tert-butylhydroxylamine. This hydroxylamine (B1172632) derivative, prepared from the corresponding amine (the precursor to the isocyanate), is acylated and then undergoes highly diastereoselective alkylation (≥94% de). researchgate.net This highlights the directing power of the N-1-(1'-naphthyl)ethyl group, a feature central to the function of a chiral auxiliary. The subsequent cleavage of the auxiliary allows for the recovery of the chiral product and the auxiliary itself, a key tenet of auxiliary-mediated synthesis. researchgate.net

The effectiveness of this compound as a chiral directing group is more commonly exploited in the analytical realm for the resolution of racemic mixtures, a process that relies on the formation of easily separable diastereomers. This application, while not a synthetic transformation in the classical sense, fundamentally relies on the same principles of diastereomeric differentiation that underpin the utility of chiral auxiliaries.

Design and Synthesis of Chiral Ligands Derived from this compound for Asymmetric Catalysis

The development of novel chiral ligands is a driving force in the field of asymmetric catalysis. This compound is an attractive starting material for the synthesis of such ligands due to its commercial availability in high enantiomeric purity and the straightforward reactivity of the isocyanate group. Chiral ureas and thioureas, readily prepared by the reaction of the isocyanate with amines, have emerged as a powerful class of ligands and organocatalysts. nih.govcapes.gov.br These ligands can coordinate with metal centers or activate substrates through hydrogen bonding, creating a chiral environment that directs the stereochemical course of a reaction.

For instance, chiral urea (B33335) compounds have been successfully employed as catalysts in the asymmetric Michael addition of pyrrolidine (B122466) to γ-crotonolactone, demonstrating the potential of ligands derived from chiral isocyanates to induce enantioselectivity. nih.gov Although this specific study did not use this compound itself, it validates the general approach.

A key area where ligands derived from the 1,1'-binaphthyl scaffold have shown immense success is in transition-metal-catalyzed asymmetric reactions, such as asymmetric hydrogenation. researchgate.net While many of these ligands are synthesized from 1,1'-bi-2-naphthol (B31242) (BINOL) or 1,1'-binaphthyl-2,2'-diamine (BINAM), the underlying principle of using a rigid, atropisomeric backbone to create a well-defined chiral pocket is relevant. The (S)-(+)-1-(1-Naphthyl)ethyl moiety can be incorporated into ligand structures to provide a robust chiral environment. Researchers have synthesized chiral bidentate NHC (N-heterocyclic carbene) ligands based on the 1,1'-binaphthyl scaffold that have proven effective in a range of asymmetric reactions, including the kinetic resolution of secondary alcohols and C-C bond formations. researchgate.net

A general scheme for the synthesis of a chiral urea ligand from this compound involves the reaction with a suitable amine. The resulting urea can then be used as a ligand in a catalytic system.

Table 1: Representative Asymmetric Reactions Catalyzed by Chiral Ligands

| Catalyst System | Reaction Type | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Chiral Urea/Thiourea (B124793) | Michael Addition | α,β-Unsaturated Ketones | γ-Nitro Ketones | Up to 99% | researchgate.net |

| Rh-BINAP | Asymmetric Hydrogenation | α-(Acylamino)acrylic Esters | Chiral Amino Acid Derivatives | >95% | capes.gov.br |

| Ti-(S)-BINOL | Asymmetric Ethylation | Aldehydes | Chiral Secondary Alcohols | Up to 91% | youtube.com |

Application in the Enantioselective Synthesis of Biologically Active Molecules and Pharmaceutical Intermediates

The demand for enantiomerically pure pharmaceuticals is a major driver for the development of new synthetic methodologies. This compound and its corresponding amine are valuable intermediates in the synthesis of chiral drugs. researchgate.netrsc.org The isocyanate can be used to introduce the chiral 1-(1-naphthyl)ethyl group into a molecule or to resolve a racemic intermediate.

A notable example is its application in the analytical determination of the enantiomers of the β-blocker nadolol (B74898). In this case, the enantiomer, R-(-)-1-(1-naphthyl)ethyl isocyanate, is used as a chiral derivatizing agent to react with the racemic nadolol. rsc.org The resulting diastereomeric ureas can then be separated by chromatography, allowing for the quantification of each nadolol enantiomer in biological samples like human plasma. rsc.org This is crucial for pharmacokinetic and pharmacodynamic studies, as different enantiomers of a drug can have vastly different biological activities.

While many synthetic routes to pharmaceuticals like the calcimimetic agent Cinacalcet utilize the precursor amine, (R)-(+)-1-(1-naphthyl)ethylamine, directly, the isocyanate offers an alternative reactive handle for forming urea or carbamate (B1207046) linkages within a target molecule. youtube.com The general utility of this compound as a key intermediate in the synthesis of various pharmaceuticals lies in its ability to serve as a source of chirality. researchgate.netrsc.org

Development of Chiral Polymers and Advanced Polymeric Materials Incorporating this compound Units

Chiral polymers are macromolecules that possess stereogenic centers in their repeating units, leading to specific secondary structures and unique properties. These materials are of great interest for applications such as chiral chromatography, enantioselective catalysis, and chiroptical devices. The polymerization of chiral monomers is a direct approach to obtaining optically active polymers.

This compound is an excellent candidate for the synthesis of chiral polymers, particularly polyurethanes. researchgate.netnih.gov The polyaddition reaction between a chiral diisocyanate, or a mixture of a diisocyanate and a chiral mono-isocyanate like this compound, with a diol or polyol leads to the formation of a chiral polyurethane. nih.govnih.gov The chirality of the isocyanate is incorporated into the polymer backbone, imparting it with optical activity.

These chiral polyurethanes can be used as chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). The polymer is coated or covalently bonded to a solid support, typically silica (B1680970) gel. The chiral cavities and interaction sites within the polymer matrix allow for differential interactions with the enantiomers of a racemic analyte, leading to their separation. The enantioselective recognition capabilities of these CSPs are based on a combination of attractive interactions, such as hydrogen bonding, π-π stacking (facilitated by the naphthyl group), and dipole-dipole interactions, as well as steric repulsion.

Table 2: Properties of a Representative Chiral Polyurethane

| Property | Value |

|---|---|

| Monomers | This compound, Diisocyanate (e.g., MDI), Diol (e.g., 1,4-Butanediol) |

| Polymer Type | Chiral Polyurethane |

| Optical Rotation | Dependent on the specific polymer composition |

| Thermal Stability (TGA) | Typically stable up to 200-250 °C |

| Glass Transition Temp. (DSC) | Varies with composition |

This table provides a generalized representation of the properties of a chiral polyurethane synthesized using a chiral isocyanate. Specific values would depend on the exact monomers and polymerization conditions used.

The development of such chiral polymers offers a durable and reusable platform for enantioseparation, which is a significant advantage over the use of stoichiometric amounts of chiral resolving agents.

Role in the Creation of Stereoselective Reagents for Specific Chemical Reactions

Beyond its role as a chiral auxiliary and a building block for ligands and polymers, this compound is widely used as a stereoselective reagent, most notably as a chiral derivatizing agent (CDA). nih.govrsc.org The primary purpose of a CDA is to convert a mixture of enantiomers into a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated using standard achiral techniques, most commonly HPLC.

The isocyanate group of this compound reacts quantitatively with nucleophilic functional groups such as amines and alcohols to form stable urea and carbamate diastereomers, respectively. nih.gov The high molar absorptivity of the naphthyl group in the UV region and its fluorescence also facilitate sensitive detection of the derivatives.

This method is extensively used for the determination of the enantiomeric purity of amino acids, alcohols, and amines. nih.gov For example, after derivatization with this compound, the resulting diastereomeric derivatives of amino acids can be baseline separated on a standard reversed-phase HPLC column. nih.gov

Another important application of stereoselective reagents is in kinetic resolution. In a kinetic resolution, a chiral reagent reacts at different rates with the two enantiomers of a racemic substrate. This results in the enrichment of the less reactive enantiomer in the starting material and the formation of an enantioenriched product. This compound can be used for the kinetic resolution of racemic secondary alcohols. The (S)-isocyanate will react preferentially with one enantiomer of the alcohol, allowing for the separation of the unreacted, enantioenriched alcohol from the formed carbamate. The efficiency of a kinetic resolution is described by the selectivity factor (s), which is the ratio of the reaction rates of the two enantiomers (k_fast / k_slow).

Table 3: Application of this compound as a Stereoselective Reagent

| Application | Substrate Class | Principle | Outcome |

|---|---|---|---|

| Chiral Derivatization | Racemic Amines, Alcohols, Amino Acids | Formation of diastereomers | Separation and quantification of enantiomers by achiral chromatography |

The versatility of this compound as a stereoselective reagent underscores its importance in both analytical and synthetic chemistry, providing a reliable method for accessing and analyzing enantiomerically pure compounds.

Theoretical and Computational Investigations of S + 1 1 Naphthyl Ethyl Isocyanate

Quantum Chemical Calculations of Molecular Structure, Electronic Properties, and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (S)-(+)-1-(1-Naphthyl)ethyl isocyanate (S-NEI) at the molecular level. Methods such as Density Functional Theory (DFT) are employed to model its geometry, electronic landscape, and reactivity indicators. These calculations provide a static, gas-phase, or solvated picture of the molecule, offering deep insights that complement experimental data.

Molecular Structure Optimization: The first step in computational analysis is the optimization of the molecule's geometry to find its lowest energy structure. Using a functional like B3LYP with a basis set such as 6-31G(d,p), the equilibrium geometry of S-NEI can be determined. This process yields precise data on bond lengths, bond angles, and dihedral angles, defining the three-dimensional arrangement of the atoms. The bulky naphthyl group and the chiral center at the ethyl bridge create a specific, sterically constrained conformation that is crucial for its function as a chiral derivatizing agent.

Illustrative Data: Optimized Geometric Parameters for this compound This table represents typical data obtained from DFT calculations and is for illustrative purposes.

| Parameter | Atom Pair/Group | Calculated Value |

| Bond Length | C=O (isocyanate) | 1.18 Å |

| N=C (isocyanate) | 1.22 Å | |

| C-N (ethyl-isocyanate) | 1.40 Å | |

| C-C (chiral center) | 1.53 Å | |

| C-C (naphthyl ring avg.) | 1.40 Å | |

| Bond Angle | N=C=O | 178.5° |

| C-N=C | 125.4° | |

| Naphthyl-C-N | 110.2° | |

| Dihedral Angle | N-C-C-Naphthyl | -65.0° |

Electronic Properties and Reactivity Descriptors: The electronic character of S-NEI dictates its reactivity. The isocyanate group (-N=C=O) is a highly electrophilic moiety, a fact that can be quantified through computational analysis. Mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface visually reveals the electron-rich and electron-poor regions of the molecule. The area around the central carbon of the isocyanate group shows a strong positive potential (blue region), indicating its susceptibility to nucleophilic attack by amines or alcohols, which is the chemical basis for its use in derivatization.

Frontier Molecular Orbital (FMO) theory is another powerful tool. The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE = ELUMO – EHOMO) are key indicators of chemical reactivity and kinetic stability. For S-NEI, the LUMO is expected to be localized primarily on the π* orbital of the N=C=O group, confirming its role as the primary site for accepting electrons from a nucleophile.

Illustrative Data: Calculated Electronic Properties for this compound This table represents typical data obtained from DFT calculations and is for illustrative purposes.

| Property | Calculated Value (Hartree) | Calculated Value (eV) | Description |

| HOMO Energy | -0.251 | -6.83 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -0.045 | -1.22 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 0.206 | 5.61 | Indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. |

| Dipole Moment | 2.85 Debye | - | Measures the overall polarity of the molecule. |

These quantum chemical calculations provide a foundational, atomistic-level description of S-NEI, explaining its structural preferences and inherent electrophilicity, which are central to its application in chiral chemistry.

Conformational Analysis and Molecular Dynamics Simulations of this compound and its Derivatives

While quantum chemical calculations provide a static picture, the dynamic nature of molecules is crucial for understanding their behavior in solution. Conformational analysis and Molecular Dynamics (MD) simulations are computational techniques used to explore the flexibility and interactions of S-NEI and its derivatives over time. mdpi.comnih.gov

Conformational Analysis: this compound is not a rigid molecule. Rotation can occur around the single bonds, particularly the bond connecting the chiral carbon to the naphthyl ring and the bond connecting it to the isocyanate group. A conformational search, or potential energy surface (PES) scan, can be performed by systematically rotating these bonds and calculating the energy of each resulting conformer. This analysis identifies low-energy, stable conformations and the energy barriers between them. The results typically show that steric hindrance between the methyl group, the hydrogen on the chiral carbon, and the peri-hydrogen of the naphthyl ring significantly restricts rotation, leading to a few preferred conformations that orient the reactive isocyanate group in a specific spatial arrangement relative to the bulky naphthyl group.

Molecular Dynamics Simulations of Derivatives: Once S-NEI reacts with a chiral analyte (e.g., an alcohol or amine), it forms a diastereomeric urea (B33335) or urethane (B1682113) derivative. MD simulations are invaluable for studying the dynamic behavior of these new, larger molecules in a solvent environment. nih.govnih.gov By simulating the system for nanoseconds or longer, MD can reveal:

Dominant Conformations: The preferred shapes of the diastereomers in solution.

Intramolecular Interactions: How different parts of the molecule, such as the naphthyl ring and the analyte's substituents, interact via hydrogen bonds or van der Waals forces. These interactions can lead to more compact or extended structures, which influences their chromatographic behavior.

Solvent Effects: How solvent molecules arrange around the diastereomers and mediate intramolecular interactions.

For example, an MD simulation of the urea derivative formed from S-NEI and a chiral amine would track the positions of all atoms over time. Analysis of the trajectory could reveal persistent hydrogen bonds between the urea N-H and a functional group on the analyte, which may be present in one diastereomer but not the other. These structural differences, averaged over time, are the basis for their differential interaction with a chiral stationary phase in HPLC. mdpi.com

Prediction and Modeling of Chiral Recognition Mechanisms and Enantioselectivity

The primary function of S-NEI is to distinguish between enantiomers by converting them into separable diastereomers. nih.gov Computational modeling is a powerful tool for elucidating the mechanisms behind this chiral recognition and for predicting the efficiency of the separation (enantioselectivity).

Modeling the Derivatization Reaction: The reaction between S-NEI and a chiral nucleophile (e.g., R- and S-amphetamine) proceeds through a transition state (TS). Since the reactants are chiral, two different transition states are possible, one leading to the (S,R)-diastereomer and the other to the (S,S)-diastereomer. The difference in the activation energies (ΔΔG‡) of these two competing pathways determines the kinetic resolution and, ultimately, the ratio of the products formed.

Using quantum chemical methods, the geometries and energies of these transition states can be calculated. A lower energy transition state implies a faster reaction rate. If the TS leading to the (S,S)-diastereomer is significantly more stable (lower in energy) than the TS leading to the (S,R)-diastereomer, the (S,S) product will be formed preferentially. These calculations can predict which enantiomer of an analyte will react faster and to what extent. The bulky 1-naphthyl group plays a critical role by creating steric hindrance that favors one approach of the nucleophile over the other. mdpi.com

Modeling Chromatographic Separation: After derivatization, the resulting diastereomers are separated, typically via HPLC. The separation relies on differential interactions between the two diastereomers and the chiral stationary phase (CSP). Molecular docking and MD simulations can model this process. mdpi.com

Molecular Docking: This technique predicts the most stable binding pose of each diastereomer within a binding site of the CSP (e.g., a cavity in a cellulose-based column). The binding energy for each pose is calculated, and a significant difference in binding energies between the (S,R) and (S,S) diastereomers suggests a good chromatographic separation.

MD Simulations: Following docking, MD simulations can provide a more dynamic and realistic picture of the binding, including the role of the mobile phase. By calculating the free energy of binding for each diastereomer to the CSP, a theoretical prediction of the elution order and separation factor (α) can be made. The diastereomer with the weaker interaction (less negative binding energy) will elute first.

These models reveal that chiral recognition is often driven by a combination of hydrogen bonding, π-π stacking (involving the naphthyl ring), and steric repulsion, which collectively create a more stable complex for one diastereomer over the other.

Rational Design Principles for Enhancing Chiral Discrimination and Catalytic Performance

Computational studies not only explain existing phenomena but also guide the development of new and improved molecules. By understanding the structure-property relationships of S-NEI, rational design principles can be established to create next-generation chiral derivatizing agents with enhanced performance. chemrxiv.orgnih.gov

Modifying the Aryl Group: The naphthyl group is the primary source of steric bulk and provides a platform for π-π interactions. Computational models can systematically test the effect of modifications:

Positional Isomerism: Replacing the 1-naphthyl group with a 2-naphthyl group would alter the spatial relationship between the bulky aromatic and the chiral center. Modeling the resulting diastereomeric transition states and complexes could predict if this change enhances or diminishes chiral recognition for a given class of analytes.

Substitution: Introducing electron-withdrawing (e.g., -NO2, -CF3) or electron-donating (e.g., -OCH3) substituents at various positions on the naphthyl ring would modify its electronic properties (affecting π-π stacking) and steric profile. For instance, a bulkier substituent at the 7-position could amplify the steric clash in one of the transition states, leading to higher enantioselectivity.

Illustrative Data: Predicted Impact of Naphthyl Substitution on Enantioselectivity (ΔΔG‡) This table illustrates how computational results could guide rational design. Values are hypothetical.

| Substituent at 7-position | Predicted ΔΔG‡ (kcal/mol) | Predicted Impact |

| -H (unmodified S-NEI) | 1.5 | Baseline |

| -OCH3 | 1.3 | Decreased Selectivity |

| -CF3 | 1.9 | Increased Selectivity |

| -t-Butyl | 2.4 | Significantly Increased Selectivity |

Modifying the Linker: The ethyl linker could also be a target for modification. Replacing the methyl group with a larger group (e.g., ethyl, isopropyl) would increase steric hindrance near the reactive center. Computational simulations would be essential to determine if this modification leads to better discrimination or simply slows down the reaction non-selectively.

Principles for Catalytic Performance: While S-NEI is a reagent, not a catalyst, the principles extend to designing related chiral catalysts. For reactions catalyzed by urea or thiourea (B124793) derivatives (which can be formed from S-NEI), computational studies can optimize the hydrogen-bonding capabilities of the N-H protons and the steric environment to create a more effective and selective catalytic pocket. acs.org

Development of Computational Tools for Simulating Chiral Derivatization Processes

The increasing complexity of molecular systems and the need for high-throughput screening have driven the development of specialized computational tools and workflows for simulating processes like chiral derivatization. nih.govmdpi.com

Integrated Workflows: Rather than using single techniques in isolation, modern computational chemistry employs integrated workflows that combine multiple methods. A typical workflow for analyzing a new chiral derivatizing agent might involve:

High-Throughput Conformational Search: Using computationally inexpensive semi-empirical methods or molecular mechanics to rapidly screen thousands of possible conformations of the diastereomeric products.

Automated Docking: Scripted procedures that automatically dock libraries of diastereomers into a model of a chromatographic stationary phase to predict binding affinities.

QM/MM Approaches: For high accuracy, Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be used. In this approach, the reactive core of the system (e.g., the site of derivatization) is treated with high-level quantum mechanics, while the rest of the molecule and solvent are treated with more efficient molecular mechanics. This provides a balance of accuracy and computational cost.

Machine Learning and QSPR: Quantitative Structure-Property Relationship (QSPR) models are being developed to accelerate the discovery process. By training machine learning algorithms on a large dataset of computationally derived or experimental results (e.g., reaction energies, chromatographic retention times), these models can predict the performance of new, untested candidate molecules without the need for resource-intensive simulations. For example, a model could be trained on the properties of 100 different derivatizing agents and then used to predict the enantioselectivity of thousands of hypothetical new agents, identifying the most promising candidates for synthesis and testing. chemrxiv.org

Specialized Software and Platforms: While general-purpose software like Gaussian, ORCA, and AMBER are commonly used, specialized plugins and web-based platforms are emerging. These tools provide user-friendly interfaces that automate complex, multi-step calculations, making computational analysis more accessible to synthetic and analytical chemists who may not be computational experts. These platforms can offer modules specifically for predicting enantioselectivity or simulating chromatographic profiles. chemrxiv.org

Emerging Research Frontiers and Future Directions for S + 1 1 Naphthyl Ethyl Isocyanate

Integration with Microfluidic Platforms for On-Chip Chiral Synthesis and Analysis

The integration of (S)-(+)-1-(1-Naphthyl)ethyl isocyanate with microfluidic systems, or "lab-on-a-chip" technology, represents a significant leap forward for rapid and efficient chiral analysis. Microfluidic platforms offer numerous advantages, including drastically reduced sample and reagent consumption, faster reaction times, and the potential for high-throughput automation.

In this context, this compound can be employed for on-chip derivatization of chiral amines and alcohols. The process involves introducing the analyte and the isocyanate into microchannels where they mix and react under controlled conditions. The resulting diastereomers can then be analyzed directly on the same chip, often using integrated separation techniques like micro-capillary electrophoresis or by coupling the microfluidic device to a mass spectrometer. This approach is particularly beneficial for real-time monitoring of asymmetric reactions in flow chemistry setups. nih.gov

Table 1: Comparison of Conventional vs. Microfluidic Derivatization

| Feature | Conventional Batch Method | Microfluidic On-Chip Method |

|---|---|---|

| Sample Volume | Milliliters (mL) | Microliters (µL) to Nanoliters (nL) |

| Reagent Consumption | High | Low |

| Reaction Time | Minutes to Hours | Seconds to Minutes |

| Throughput | Low to Medium | High |

| System Size | Large (Benchtop) | Small (Chip-based) |

| Integration Potential | Limited | High (with other analytical units) |

This table illustrates the key advantages of using microfluidic platforms for chiral derivatization reactions compared to traditional laboratory methods.

Advancements in High-Throughput Screening Methodologies for Chiral Interactions

High-throughput screening (HTS) is crucial for the discovery of new drugs and catalysts, where vast libraries of compounds are rapidly tested. sygnaturediscovery.comspringernature.com The development of fast and reliable methods for determining enantiomeric excess (ee) is a bottleneck in this process. acs.org this compound is being incorporated into advanced HTS methodologies to accelerate the screening of chiral interactions.

Newer HTS assays utilize chiroptical methods, such as fluorescence and circular dichroism, which can be more efficient than traditional chromatographic techniques. acs.orgnih.gov In one such approach, the derivatization of a chiral analyte with this compound can induce a change in the fluorescence or circular dichroism signal of a sensor molecule. nih.gov This change can be correlated with the enantiomeric composition of the analyte, allowing for rapid screening in multi-well plate formats. nih.govutexas.edu These methods are less sensitive to impurities commonly found in crude reaction products, offering a significant advantage in the early stages of discovery. nih.gov

Novel Reaction Pathways and Applications Beyond Traditional Derivatization

While its fame comes from being a chiral derivatizing agent, researchers are exploring novel synthetic applications for this compound that go beyond simple analysis. The isocyanate functional group is highly reactive towards a variety of nucleophiles, opening up pathways to new chiral molecules and materials.

Recent research has focused on using chiral isocyanates in asymmetric catalysis and for the synthesis of complex molecular architectures. For instance, chiral isocyanates can be used as monomers in polymerization reactions to create chiral polymers. These polymers can have unique optical properties or can be used as chiral stationary phases in chromatography. Furthermore, the reaction of this compound with other functional groups can lead to the synthesis of sterically hindered chiral amides, which are important building blocks in medicinal chemistry. acs.org

Sustainability and Recycling Strategies for this compound in Academic and Industrial Settings

The principles of green chemistry are increasingly influencing the design of chemical processes. For reagents like this compound, developing sustainable practices is a key research goal. This involves two main strategies: improving the efficiency of its use and developing methods for its recycling.

Recycling strategies often focus on the cleavage of the diastereomeric urea (B33335) derivatives after analysis to recover both the original analyte and the chiral derivatizing agent. nih.govresearchgate.net This can be achieved through specific chemical reactions that break the urea bond without racemizing the chiral centers. Another approach involves immobilizing the chiral isocyanate on a solid support. This allows for its use in flow-through systems where it can be easily separated from the reaction mixture and potentially reused multiple times, minimizing waste. Recycling preparative HPLC systems also offers a way to purify compounds with high purity while reducing solvent consumption. ymc.co.jp

Potential in Advanced Functional Materials and Nanotechnology

The unique chiral and aromatic properties of this compound make it a promising candidate for the development of advanced functional materials and applications in nanotechnology. youtube.com Chirality is a key property that can influence the self-assembly of molecules, leading to the formation of supramolecular structures with specific functions. youtube.com

By incorporating this compound into polymers, researchers can create materials with chiroptical properties, such as circularly polarized luminescence, which are valuable for displays and optical data storage. youtube.comyoutube.com In nanotechnology, this compound can be used to modify the surface of nanoparticles, imparting chirality to them. These chiral nanoparticles could find applications in enantioselective catalysis, sensing, and biomedical imaging. The naphthyl group also provides π-stacking interactions, which can be exploited to construct ordered molecular assemblies and functional thin films.

Table 2: Potential Applications in Materials and Nanotechnology

| Application Area | Specific Use of this compound | Potential Impact |

|---|---|---|

| Chiral Polymers | As a chiral monomer in polymerization reactions. youtube.com | Development of materials for optical devices and enantioselective separations. |

| Nanoparticle Functionalization | Surface modification of gold, silica (B1680970), or quantum dot nanoparticles. | Creation of chiral nanosensors and catalysts. |

| Supramolecular Chemistry | Building block for self-assembling chiral structures. youtube.com | Design of molecular machines and smart materials. |

| Organic Electronics | Component in organic light-emitting diodes (OLEDs) and field-effect transistors. | Enhanced device efficiency through control of molecular orientation. |

This table summarizes the prospective applications of this compound in the fields of materials science and nanotechnology, highlighting its role and potential impact.

Q & A

Q. What are the primary applications of (S)-(+)-1-(1-Naphthyl)ethyl isocyanate in academic research?

This chiral isocyanate is widely used in:

- Medicinal Chemistry : Synthesis of enantiomerically pure intermediates for drug discovery, particularly in asymmetric catalysis for chiral amines or ureas .

- Organic Synthesis : As a building block for preparing naphthyl-functionalized polymers or ligands for metal-organic frameworks (MOFs), leveraging its rigid aromatic structure .

- Biological Studies : Probing enzyme active sites via covalent modification of nucleophilic residues (e.g., lysine, serine) due to its isocyanate reactivity .

Q. Methodological Insight :

Q. How can researchers confirm the enantiomeric purity of this compound?

Analytical Workflow :

Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with hexane/isopropanol gradients. Compare retention times with the (R)-enantiomer .

Optical Rotation : Measure specific rotation (e.g., +10° at 20°C for the (S)-enantiomer) using a polarimeter, referencing literature values .

NMR with Chiral Shift Reagents : Add Eu(hfc)₃ to resolve enantiomer-specific splitting in ¹H NMR spectra .

Data Validation : Cross-check results with commercial standards (e.g., Thermo Scientific’s (R)-enantiomer) to avoid misassignment .

Q. What safety protocols are critical when handling this compound?

- Ventilation : Use fume hoods due to volatile isocyanate vapors, which can cause respiratory irritation.

- Moisture Control : Store under inert gas (argon/nitrogen) to prevent hydrolysis to 1-(1-naphthyl)ethylamine and CO₂ .

- PPE : Wear nitrile gloves and safety goggles; avoid latex, which is permeable to isocyanates .

Advanced Research Questions

Q. How can researchers address contradictory data in chiral resolution studies involving this compound?

Case Example : Discrepancies in enantiomeric excess (ee) values between HPLC and polarimetry.

- Root Cause Analysis :

- Impurity Interference : Check for residual solvents (e.g., DMF) in HPLC samples via ¹H NMR .

- Sample Decomposition : Monitor stability under analytical conditions (e.g., acidic HPLC mobile phases may hydrolyze isocyanates) .

- Resolution : Validate methods using a combination of techniques (e.g., circular dichroism + HPLC) and ensure kinetic control during reactions to prevent racemization .

Q. What strategies optimize the synthesis of chiral urea derivatives using this isocyanate?

Experimental Design :

Solvent Selection : Use toluene or dichloromethane for non-polar amines; DMF for polar substrates.

Catalysis : Employ Lewis acids (e.g., ZnCl₂) to accelerate urea formation with sterically hindered amines .

Kinetic vs. Thermodynamic Control : For diastereoselective urea formation, lower temperatures (−20°C) favor kinetic products, while higher temps (60°C) favor thermodynamic control .

Data Interpretation : Monitor reaction progress via IR spectroscopy (disappearance of NCO stretch at ~2250 cm⁻¹) .

Q. How does the naphthyl group influence the stereochemical outcomes in asymmetric catalysis?

Mechanistic Insights :

- Steric Effects : The bulky 1-naphthyl group induces axial chirality, directing nucleophilic attack to the less hindered face of the isocyanate .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to visualize transition states and predict enantioselectivity trends .

- Empirical Validation : Correlate computed ΔΔG‡ values with experimental ee data for diverse substrates .

Q. What methodologies resolve challenges in characterizing decomposition products of this compound?

Analytical Pipeline :

LC-MS/MS : Identify hydrolysis products (e.g., 1-(1-naphthyl)ethylamine) via fragmentation patterns.

TGA-DSC : Quantify thermal stability and decomposition kinetics under controlled atmospheres .

X-ray Crystallography : Confirm structures of crystalline byproducts (e.g., urea derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.